4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is a chemical compound with the CAS number 914636-59-2 . It is also known as "4-([4-(Tri?uoromethyl)pyrimidin-2-yl]oxy)benzoic acid" .
Synthesis Analysis
The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones has been reported . Two strategies were used: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The cyclocondensation strategy was found to be not feasible .
Molecular Structure Analysis
The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .
Physical And Chemical Properties Analysis
The molecular formula of “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” is C12H7F3N2O3 . Its average mass is 284.191 Da and its monoisotopic mass is 284.040863 Da .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Substituted Pyrimidin-2-yl Benzoic Acids : A new approach for synthesizing 2-(pyrimidin-2-yl)benzoic acids, including derivatives of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, has been developed. This method uses ring contraction and intramolecular condensation, facilitating the formation of various structurally complex compounds (Hordiyenko et al., 2020).
Regioselective Synthesis : Novel protocols have been created for the regioselective synthesis of polyfunctionally substituted pyrimidines, which can be relevant for the synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid. These methods offer high yields and short reaction times, essential for efficient chemical synthesis (Quiroga et al., 2007).
Synthesis Optimization : The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, closely related to 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, has been optimized. This includes modifications in the synthetic pathway, post-treatment, and yield improvement, which are crucial for large-scale production and practical applications (Liu et al., 2020).
Applications in Material Science and Sensors
Luminescent Properties : Certain benzoic acid derivatives exhibit luminescent properties. These compounds, including analogues of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid, have potential applications in material sciences, particularly in the development of new luminescent materials (Chen et al., 2009).
Multiresponsive Luminescent Sensor : A coordination polymer involving a derivative similar to 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid has been developed as a multiresponsive luminescent sensor. This polymer can detect pollutant anions, demonstrating the potential of such compounds in environmental monitoring and safety applications (Chen et al., 2016).
Biomedical Research and Applications
Inhibition of Biological Targets : Derivatives of pyrimidin-2-yl benzoic acid have been studied for their potential as inhibitors of biological targets such as dihydrofolate reductase and thymidylate synthase. These findings can guide the development of new drugs and therapeutic agents (Gangjee et al., 2008).
Corrosion Inhibition : Certain pyrimidin derivatives have shown efficacy as corrosion inhibitors, which could be relevant for the derivatives of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid. This application is significant in material preservation and industrial processes (Ashassi-Sorkhabi et al., 2005).
Safety And Hazards
According to the safety data sheet, this compound may cause respiratory irritation (H335), is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
While specific future directions for “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid” are not available, it’s worth noting that pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . This suggests potential future applications in the development of new pharmaceuticals and therapeutics .
properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)9-5-6-16-11(17-9)20-8-3-1-7(2-4-8)10(18)19/h1-6H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRXBMFGXXHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650497 |
Source
|
Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
CAS RN |
914636-59-2 |
Source
|
Record name | 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.